5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 1171329-39-7
Cat. No.: VC2784967
Molecular Formula: C11H17N5OS
Molecular Weight: 267.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1171329-39-7 |
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Molecular Formula | C11H17N5OS |
Molecular Weight | 267.35 g/mol |
IUPAC Name | 3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C11H17N5OS/c1-4-15-7-8(10(14-15)17-6-3)9-12-13-11(18)16(9)5-2/h7H,4-6H2,1-3H3,(H,13,18) |
Standard InChI Key | RWTQTHFIHYWCNO-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CC |
Canonical SMILES | CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CC |
Introduction
Chemical Identity and Structural Characteristics
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds containing both pyrazole and triazole ring systems. These heterocyclic scaffolds are prevalent in numerous biologically active compounds and pharmaceutical agents. The compound's molecular structure reveals several key functional groups that contribute to its chemical behavior and potential applications.
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
Parameter | Value |
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CAS Number | 1171329-39-7 |
Molecular Formula | C11H17N5OS |
Molecular Weight | 267.36 g/mol |
SMILES Notation | CCOC1=NN(CC)C=C1C1=NN=C(S)N1CC |
MDL Number | MFCD11986704 |
Purity (Commercial) | Typically 95% |
The molecular structure features a pyrazole ring with ethoxy and ethyl substituents, connected to a triazole ring bearing an ethyl group and a thiol functionality. This arrangement creates a molecule with multiple reactive centers and potential binding sites for biological interactions .
Structural Features and Functional Groups
The compound possesses several distinctive structural features that define its chemical properties:
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A pyrazole ring (5-membered heterocycle) with nitrogen atoms at positions 1 and 2
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An ethoxy group (-OCH2CH3) at position 3 of the pyrazole ring
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An ethyl group (-CH2CH3) at the N1 position of the pyrazole ring
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A 1,2,4-triazole ring (5-membered heterocycle with three nitrogen atoms)
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An ethyl substituent on the N4 position of the triazole ring
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A thiol group (-SH) at position 3 of the triazole ring
These structural elements contribute to the compound's ability to participate in various chemical reactions and interact with biological targets .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is essential for predicting its behavior in different environments and applications.
Physical Properties
While specific experimental data for this exact compound is limited, properties can be estimated based on structural features and comparison with similar compounds:
Property | Value/Description |
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Physical State | Solid at room temperature |
Color | Typically white to off-white powder |
Solubility | Limited water solubility; better solubility in organic solvents |
Melting Point | Not specifically reported in literature |
LogP (Predicted) | Similar to related compounds (approximately 2.5-3.0) |
The presence of both hydrophilic (nitrogen atoms, thiol group) and hydrophobic (ethyl groups) moieties contributes to its solubility profile, making it more soluble in polar organic solvents than in water .
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
Synthesis Methods and Reaction Pathways
General Synthetic Approaches
The synthesis of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process that can be approached through several routes. Based on synthesis methods for similar compounds, the following general approaches are common:
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Condensation reactions involving hydrazines and appropriate carbonyl compounds
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Cyclization reactions of acyl hydrazines with isothiocyanates
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Modification of pre-existing heterocyclic scaffolds through substitution reactions
Structure-Activity Relationships
Comparative Analysis with Related Compounds
The biological and chemical properties of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be better understood through comparison with structurally related compounds:
Compound | Structural Difference | Impact on Properties |
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5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | Methyl instead of ethyl at N4 of triazole | Slightly lower lipophilicity, may affect membrane permeability |
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine | Thioether linkage to pyridine | Enhanced water solubility, additional binding site through pyridine |
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Phenyl ring instead of pyrazole | Different electronic properties, increased rigidity |
These structural variations can significantly influence the compound's physicochemical properties, biological activities, and potential applications .
Effect of Functional Group Modifications
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Thiol group (-SH):
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Critical for metal chelation and coordination chemistry
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Important for potential interactions with biological targets
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Susceptible to oxidation, which can affect stability
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Ethyl substituents:
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Contribute to lipophilicity
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Influence membrane permeability
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Affect binding affinity to protein targets
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Ethoxy group:
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Provides additional hydrogen bond accepting capability
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Influences the electron distribution in the pyrazole ring
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May participate in specific interactions with target molecules
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Analytical Methods for Characterization
Spectroscopic Techniques
Several analytical techniques are commonly employed for the characterization and identification of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR can identify the ethyl and ethoxy protons, as well as the pyrazole CH
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¹³C NMR provides information about carbon environments, particularly the characteristic shifts of the heterocyclic carbons
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The thiol proton typically appears as a distinctive signal in the downfield region
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Infrared (IR) Spectroscopy:
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Characteristic absorptions for the N-H and C-N stretching in the heterocyclic rings
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S-H stretching band typically appears around 2550-2600 cm⁻¹
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C-O stretching of the ethoxy group
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Mass Spectrometry:
Chromatographic Methods
For purity assessment and quantification, chromatographic techniques are commonly employed:
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High-Performance Liquid Chromatography (HPLC):
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Typically using reversed-phase columns
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UV detection at wavelengths corresponding to the absorption maxima of the heterocyclic rings
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Thin-Layer Chromatography (TLC):
Current Research and Future Perspectives
Recent Advances
Current research on 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and related compounds focuses on several promising areas:
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Development of more efficient synthetic routes to improve yields and reduce environmental impact
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Exploration of structure-activity relationships through systematic modification of functional groups
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Investigation of metal complexes formed with this compound for potential applications in catalysis and material science
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Evaluation of biological activities against various targets, including microbial pathogens and cancer cell lines
Future Research Directions
Several promising avenues for future research on this compound include:
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Detailed mechanistic studies of its corrosion inhibition properties, potentially leading to improved metal protection formulations
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Further exploration of its coordination chemistry with various metal ions for applications in catalysis and material science
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Comprehensive biological screening to identify specific therapeutic applications
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Development of derivative compounds with enhanced properties through strategic structural modifications
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Investigation of potential synergistic effects when combined with other bioactive compounds
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